1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine
Overview
Description
1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with dimethyl groups at positions 3 and 5, and a dimethylmethanamine moiety
Mechanism of Action
Target of Action
The primary target of 1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine, also known as 3,5-dimethyl-4-(N,N-dimethylaminomethyl) isoxazole, is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene expression . It has demonstrated promising potential in cancer therapy .
Mode of Action
The compound interacts with BRD4, exhibiting robust inhibitory activity against it . Notably, a derivative of this compound, DDT26, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The compound’s interaction with BRD4 affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX . It also induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .
Result of Action
The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine typically involves the formation of the isoxazole ring followed by the introduction of the dimethylmethanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. Subsequent alkylation reactions introduce the dimethyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylmethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole ring but lacks the dimethylmethanamine group.
N,N-Dimethylmethanamine: Contains the dimethylmethanamine moiety but lacks the isoxazole ring.
Uniqueness: 1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine is unique due to the combination of the isoxazole ring and the dimethylmethanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N-dimethylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-8(5-10(3)4)7(2)11-9-6/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDBLQDGWPHISN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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